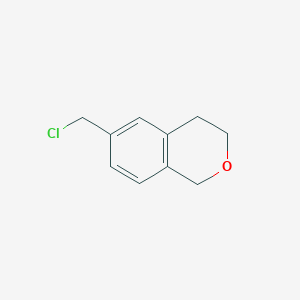
6-(chloromethyl)-3,4-dihydro-1H-2-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its possible reaction mechanisms, and the products formed .Physical And Chemical Properties Analysis
This includes the compound’s molecular weight, boiling and melting points, solubility, and spectral properties .Scientific Research Applications
Anti-Inflammatory Activity
Chronic inflammation underlies many diseases, including autoimmune disorders and cardiovascular conditions. Isochromane derivatives may exhibit anti-inflammatory effects by modulating cytokines, enzymes, or immune cell responses. Unraveling their mechanisms and assessing their therapeutic potential is an ongoing research focus.
For further reading, you can explore the research articles:
- Zhao, Z., Kang, K., Yue, J., Ji, X., Qiao, H., Fan, P., & Zheng, X. (2020). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 113073
- Enantioselective Synthesis of α‐Quaternary Isochromanes by Oxidative Aminocatalysis and Gold Catalysis
- Asymmetric synthesis of isochromanone derivatives
Read the full article Read the full article Read the full article
Mechanism of Action
Target of Action
Isochromans, a class of compounds to which 6-(chloromethyl)isochromane belongs, have been associated with multiple medicinal features including central nervous system (cns), antioxidant, antimicrobial, antihypertensive, antitumor and anti-inflammatory agents . Therefore, it’s plausible that 6-(Chloromethyl)isochromane may interact with similar targets.
Mode of Action
The interaction of isochromans with their targets often involves nucleophilic substitution reactions . The nature of nucleophiles, the size of the ring to be formed, and the conformational rigidity of the precursors can influence these reactions .
Biochemical Pathways
Isochromans are known to impact a wide range of metabolic pathways . They can influence the shikimate pathway, which is involved in the synthesis of aromatic amino acids and other aromatic compounds .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are strongly influenced by its physicochemical parameters . For instance, Lipinski’s “rule of 5” suggests that a molecule is more likely to have good bioavailability if it has a molecular weight less than 500 Da, fewer than 5 hydrogen bond donors, a log P less than 5, and fewer than 10 hydrogen bond acceptors .
Result of Action
Isochromans are known to produce diverse therapeutically related applications in pharmacological practices . They have been associated with multiple medicinal features including central nervous system (CNS), antioxidant, antimicrobial, antihypertensive, antitumor and anti-inflammatory agents .
Action Environment
The action environment of 6-(Chloromethyl)isochromane can be influenced by various factors. For instance, the nature of nucleophiles, the size of the ring to be formed, and the conformational rigidity of the precursors can influence the reactions involving isochromans . Additionally, the reaction conditions, such as temperature and the presence of catalysts, can also impact the reactions .
Safety and Hazards
properties
IUPAC Name |
6-(chloromethyl)-3,4-dihydro-1H-isochromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHXSPWQVXRVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((difluoromethyl)sulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2618214.png)
![4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2618215.png)
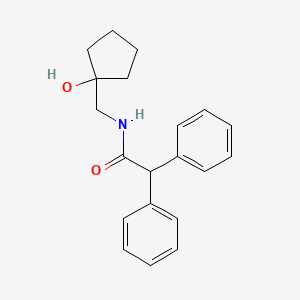

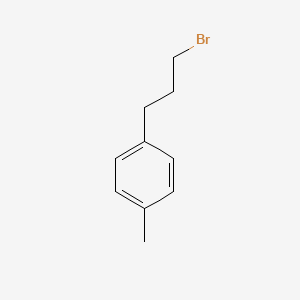
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2618221.png)
![4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2618222.png)
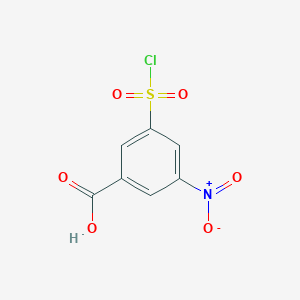
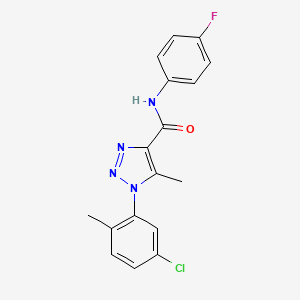
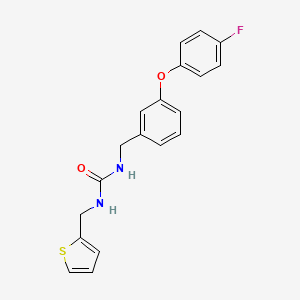
![N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2618232.png)
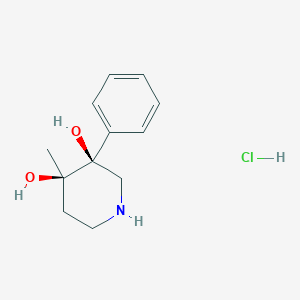
![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2618234.png)
